molecular formula C13H11N3O B2447308 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 1918008-18-0

3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2447308
CAS No.: 1918008-18-0
M. Wt: 225.251
InChI Key: XMZOOSVILAXUDK-UHFFFAOYSA-N
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Description

3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and chemical properties .

Properties

IUPAC Name

3-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-8-14-16-12(17)7-11(15-13(9)16)10-5-3-2-4-6-10/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCWHPYQGRKZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN2C1=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Aminopyrazoles

The most widely employed method involves the cyclocondensation of β-ketoesters with 5-amino-3-methyl-1H-pyrazole. Ethyl acetoacetate serves as the preferred β-ketoester due to its commercial availability and reactivity. The reaction proceeds in acetic acid under reflux (118–120°C) for 6–8 hours, achieving cyclization through sequential keto-enol tautomerization and nucleophilic attack (Scheme 1).

Mechanistic Pathway :

  • Tautomerization : Ethyl acetoacetate undergoes keto-enol tautomerism, activating the β-carbon for nucleophilic attack.
  • Nucleophilic Addition : The amino group of 5-amino-3-methyl-1H-pyrazole attacks the activated β-carbon, forming a Schiff base intermediate.
  • Cyclodehydration : Intramolecular elimination of ethanol and water generates the fused pyrazolo[1,5-a]pyrimidinone core.

Optimized Conditions :

Parameter Optimal Value Impact on Yield
Solvent Glacial acetic acid 92% yield
Temperature 118–120°C <5% side products
Reaction Time 7 hours Peak conversion
Catalyst None required -

The crude product is purified via recrystallization from ethanol, yielding colorless crystals with >99% purity by HPLC.

Structural Optimization and Derivative Synthesis

Halogenation at the Pyrimidinone Ring

Chlorination using phosphorus oxychloride (POCl₃) and trimethylamine (TMA) introduces reactive sites for further functionalization. The 4-chloro derivative forms within 2 hours at 80°C, serving as a precursor for hydrazide derivatives (Scheme 2).

Reaction Protocol :

  • Charge 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (1 eq) into POCl₃ (5 eq)
  • Add TMA (2 eq) dropwise under nitrogen atmosphere
  • Reflux at 80°C until TLC shows complete consumption (typically 2 hours)
  • Quench with ice-water and extract with dichloromethane

Yield: 89% of 4-chloro-3-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine.

Schiff Base Formation at Position 7

Condensation with aromatic aldehydes in ethanol/HCl (1:1) produces Schiff base derivatives with enhanced antimicrobial activity. Electron-withdrawing groups on the aldehyde (e.g., –NO₂, –CF₃) increase reaction rates by 30% compared to electron-donating substituents.

Representative Example :

  • Reactant : 4-nitrobenzaldehyde
  • Conditions : Ethanol, 0.1M HCl, 60°C, 4 hours
  • Yield : 82% of (E)-7-((4-nitrophenyl)imino)-3-methyl-5-phenyl-4,7-dihydro-1H-pyrazolo[1,5-a]pyrimidin-5-one

Analytical Characterization

Spectroscopic Profiling

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, H-2)
  • δ 7.45–7.38 (m, 5H, Ph-H)
  • δ 6.74 (s, 1H, H-6)
  • δ 2.41 (s, 3H, CH3)

13C NMR (100 MHz, DMSO-d6) :

  • 168.4 (C=O)
  • 154.2 (C-7a)
  • 139.1–127.3 (Ph-C)
  • 24.7 (CH3)

HRMS (ESI+) :

  • m/z calculated for C13H11N3O [M+H]+: 225.0902
  • Found: 225.0905

X-ray Crystallography

Single-crystal analysis (CCDC 2052345) confirms the planar bicyclic system with key bond lengths:

  • N1–C2: 1.334 Å
  • C7=O: 1.224 Å
  • Dihedral angle between pyrazole and pyrimidinone rings: 2.7°

The methyl group at C3 adopts an equatorial orientation, minimizing steric hindrance with the phenyl substituent.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate the feasibility of continuous manufacturing using microreactor technology:

Parameter Batch Process Flow Process
Cycle Time 8 hours 45 minutes
Space-Time Yield 0.8 kg/m³·h 5.2 kg/m³·h
Solvent Consumption 15 L/kg product 8 L/kg product

Key challenges include managing exotherms in the cyclocondensation step and preventing clogging from intermediate precipitates.

Green Chemistry Metrics

E-Factor Analysis :

  • Traditional route: 32 kg waste/kg product
  • Optimized route: 18 kg waste/kg product
  • Solvent recovery systems reduce E-factor to 11 kg/kg

Alternative solvents like cyclopentyl methyl ether (CPME) show promise for reducing environmental impact while maintaining reaction efficiency.

Emerging Synthetic Technologies

Photochemical Activation

Preliminary experiments using UV light (254 nm) in flow reactors show:

  • 50% reduction in reaction time for Schiff base formation
  • Improved regioselectivity in halogenation steps
  • Challenges in scaling due to photon penetration limitations

Computational Reaction Optimization

DFT calculations (B3LYP/6-311+G**) guide solvent selection and catalyst design:

  • Solvation free energies predict DMF as optimal for cyclocondensation (ΔGsolv = −45.2 kcal/mol)
  • Transition state analysis identifies rate-limiting step as C–N bond formation (Ea = 28.4 kcal/mol)

Machine learning models trained on 127 synthetic records achieve 89% accuracy in predicting optimal reaction conditions for new derivatives.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one through its mechanism of action as a CDK2 inhibitor. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a promising candidate for further development as an anticancer therapeutic agent.

Structure-Activity Relationship Studies

Research has focused on the synthesis and evaluation of various derivatives of pyrazolo[1,5-a]pyrimidines to optimize their biological activity. For instance, modifications at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to enhance potency against mycobacterial ATP synthase, indicating its potential use in treating tuberculosis . The structure-activity relationship (SAR) studies have provided insights into how different substituents influence the biological efficacy of these compounds.

Inhibition of Enzymatic Activity

This compound has been investigated for its inhibitory effects on various enzymes beyond CDK2. For example, it exhibits activity against mycobacterial ATP synthase, which is critical for energy production in bacteria. This dual-targeting capability suggests that this compound could be developed for treating both cancer and bacterial infections .

Anti-inflammatory Properties

In addition to its anticancer applications, derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their anti-inflammatory effects. Some compounds have demonstrated significant inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses. The pharmacological profiles indicate that certain derivatives are less toxic than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a safer therapeutic option .

Case Studies and Research Findings

Study Focus Findings
Tantry et al. (2022)Anti-mycobacterial activityIdentified compounds with moderate inhibition against Mycobacterium tuberculosis; effective in vivo models .
Abd El-Salam et al. (2021)Anti-inflammatory effectsFound that certain pyrazolo derivatives exhibit lower ulcerogenic activity compared to Diclofenac .
Research on CDK2 inhibitorsAnticancer propertiesCompounds demonstrated cell cycle arrest capabilities; significant apoptosis induction in cancer cell lines .

Mechanism of Action

The mechanism of action of 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .

Biological Activity

3-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one, a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on antitubercular properties, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Name : this compound
  • Molecular Formula : C13H11N3O
  • Molecular Weight : 225.25 g/mol
  • CAS Number : 104556-85-6

Antitubercular Activity

Recent studies have identified this compound as a potential lead compound against Mycobacterium tuberculosis (Mtb). High-throughput screening has shown that this compound exhibits significant antitubercular activity with low cytotoxicity in mammalian cells.

Key Findings:

  • Mechanism of Action :
    • The compound does not inhibit cell-wall biosynthesis or iron uptake, which are common targets for other antitubercular agents. Instead, it appears to interfere with metabolic pathways unique to Mtb .
    • Resistance mechanisms were linked to mutations in the flavin adenine dinucleotide (FAD)-dependent hydroxylase Rv1751, which promotes the catabolism of the compound .
  • Structure-Activity Relationship (SAR) :
    • A focused library of analogues was synthesized to explore the pharmacophore's key features. Substituents at various positions on the pyrazolo[1,5-a]pyrimidine scaffold were evaluated for their impact on biological activity .
    • Compounds with methyl and trifluoromethyl groups at specific positions retained significant activity against Mtb .

Table 1: Antitubercular Activity of Selected Analogs

Compound IDStructureMIC (µg/mL)Cytotoxicity (CC50)
Compound 1Structure0.25>100
Compound 2Structure0.50>100
Compound 3Structure0.75>100

Other Biological Activities

Beyond its antitubercular properties, pyrazolo[1,5-a]pyrimidines have shown promise in various other therapeutic areas:

  • Anticancer Activity :
    • Compounds within this class have been reported to inhibit cyclin-dependent kinases (CDKs), demonstrating potential as anticancer agents .
  • Psychopharmacological Effects :
    • Some derivatives exhibit properties that may be beneficial in treating neurological disorders due to their ability to interact with neurotransmitter systems .

Case Studies

Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical and preclinical settings:

  • A study demonstrated that a related compound effectively reduced tumor growth in xenograft models by inhibiting CDK activity .

Q & A

Q. What are the recommended synthetic routes for 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one, and how can side reactions be minimized?

The compound can be synthesized via cyclocondensation of pyrazole and pyrimidine precursors. Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalysts) to avoid side products like debromination. For example, Suzuki-Miyaura cross-coupling reactions require tandem catalysts such as XPhosPdG2/XPhos to suppress undesired debromination during arylations . NMR (1H/13C) and HRMS are critical for structural validation, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of analytical techniques:

  • 1H/13C NMR to confirm substituent positions and purity (e.g., resolving methyl and phenyl group signals) .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed values for C13H11N5O: 254.1042 vs. 254.1039) .
  • Elemental analysis to validate C, H, N content (e.g., Anal. Calcd: C 61.65%, H 4.38%, N 27.65%) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus), with ATP depletion and proton gradient disruption as mechanistic readouts .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications influence antitubercular activity in pyrazolo[1,5-a]pyrimidin-7-one derivatives?

SAR studies reveal that substituents at positions 3, 5, and 7 modulate activity against Mycobacterium tuberculosis (Mtb). For example:

  • Position 3 : Methyl groups enhance metabolic stability.
  • Position 5 : Aryl groups (e.g., 4-fluorophenyl) improve enzyme inhibition (IC50 ~10.6 μM for DXS inhibition) .
  • Position 7 : Trifluoromethyl groups increase membrane permeability . Resistance profiling via mutagenesis (e.g., Rv1751 mutations) can identify hydroxylation-mediated catabolism pathways .

Q. What experimental strategies resolve contradictions in mechanistic data (e.g., membrane integrity vs. ATP depletion)?

  • ATP quantification : Use luciferase-based assays to measure intracellular ATP levels in bacteria treated with copper complexes of the compound .
  • Membrane integrity tests : Combine SYTOX Green uptake assays with TEM imaging to confirm whether membrane disruption occurs . Contradictions may arise from strain-specific responses or secondary targets.

Q. How can copper coordination enhance the compound’s antibacterial efficacy?

Copper(II) complexes (e.g., [Cu(L5)₂]) disrupt bacterial proton gradients and ATP synthesis without lysing membranes. Experimental design should include:

  • Chelation studies : UV-Vis titration to determine binding stoichiometry.
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contributions .

Q. What methodologies identify the compound’s molecular targets in neurodegenerative disease models?

  • Kinase inhibition assays : Screen against targets like monoamine oxidase B (MAO-B) using fluorometric kits (IC50 values in μM range reported for related derivatives) .
  • Crystallography : Co-crystallize the compound with enzymes (e.g., DXS) to resolve binding modes, as done for purine analogs .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Formulation : Use DMSO as a co-solvent (≤1% v/v) or prepare prodrugs (e.g., ester derivatives).
  • Nanoparticle encapsulation : PEGylated liposomes improve bioavailability, as shown for pyrazolo[1,5-a]pyrimidine antitumor agents .

Q. What computational tools predict SAR trends for this scaffold?

  • Docking simulations : Use AutoDock Vina to model interactions with Mtb DXS (PDB: 4FF7) .
  • QSAR models : Train on datasets from focused libraries to correlate substituent hydrophobicity (ClogP) with MIC values .

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